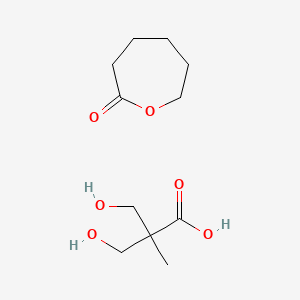
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: is a compound that combines the properties of a hydroxy acid and a lactone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one can be achieved through several methods:
Hydroxy Acid Synthesis: The hydroxy acid component can be synthesized through the oxidation of corresponding alcohols or through hydrolysis of esters.
Lactone Formation: The oxepan-2-one ring can be formed through intramolecular esterification or cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Using catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: can undergo various chemical reactions:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: has several applications in scientific research:
Polymer Chemistry: Used as a monomer or building block for the synthesis of biodegradable polymers.
Pharmaceuticals: Potential use in drug delivery systems due to its biocompatibility and degradability.
Materials Science: Utilized in the development of advanced materials with specific properties such as hydrogels or nanocomposites.
Wirkmechanismus
The mechanism by which 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one exerts its effects involves:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways Involved: Participation in metabolic pathways or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: Lacks the oxepan-2-one ring.
2-Hydroxy-2-methylpropanoic acid: Similar structure but different functional groups.
Oxepan-2-one: Contains the lactone ring but lacks the hydroxy acid component.
Uniqueness
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid; oxepan-2-one: is unique due to its combination of hydroxy acid and lactone functionalities, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
72018-10-1 |
|---|---|
Molekularformel |
C11H20O6 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C5H10O4/c7-6-4-2-1-3-5-8-6;1-5(2-6,3-7)4(8)9/h1-5H2;6-7H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
ZAPXBHHDAMSYHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)C(=O)O.C1CCC(=O)OCC1 |
Verwandte CAS-Nummern |
72018-10-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




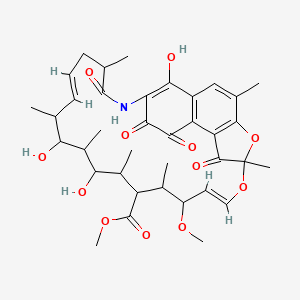

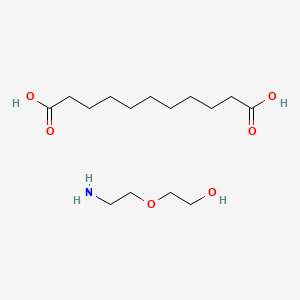
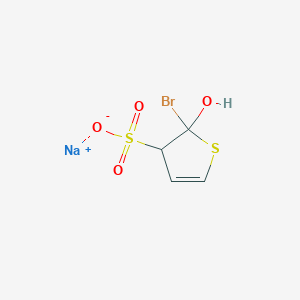
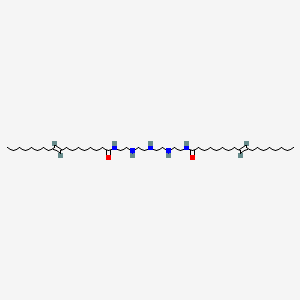
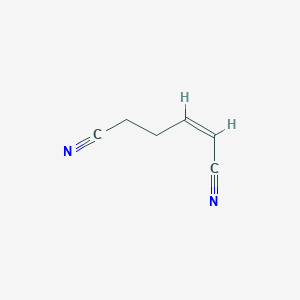
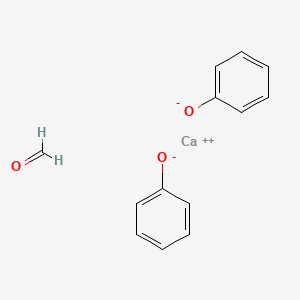

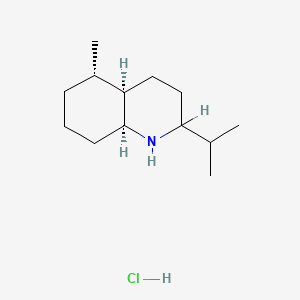
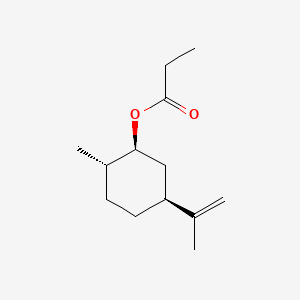
![N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12673324.png)

